Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxolane ring and a chlorinated benzyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-amino-5-chlorobenzyl alcohol. This intermediate is then reacted with a dioxolane derivative under acidic conditions to form the dioxolane ring. The final step involves esterification with methyl acetate and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Benzyl alcohol derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of chlorinated benzyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated benzyl group can interact with hydrophobic regions. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-chlorobenzoate: A simpler compound with similar functional groups but lacking the dioxolane ring.
Methyl 5-chloroanthranilate: Another related compound with a chlorinated benzyl group.
2-Amino-5-chlorobenzoic acid methyl ester: Similar structure but different functional groups.
Uniqueness
Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs.
Biological Activity
Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride, identified by its CAS number 2677030-79-2, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions.
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds with similar structures. For instance, derivatives of dioxolane have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain dioxolane derivatives exhibited inhibitory effects comparable to established chemotherapeutics like cisplatin . Although specific data on this compound is limited, the structural similarity suggests potential antitumor activity.
Antimicrobial Properties
Compounds containing amino and halogen substituents have been reported to possess antimicrobial activities. The presence of a 5-chloro substituent in the benzyl moiety may enhance the compound's ability to inhibit bacterial growth. For example, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antibacterial Activity :
Pharmacological Profiles
The pharmacological profiles of dioxolane derivatives indicate a range of biological activities. A summary table of relevant findings is presented below:
Compound | Activity | Target | Reference |
---|---|---|---|
Dioxolane A | Antitumor | Human cancer cell lines | |
Dioxolane B | Antibacterial | Staphylococcus aureus | |
Dioxolane C | Cytotoxic | Various cancer cell lines |
Synthesis and Modification
The synthesis of this compound involves several steps that can include modifications to enhance biological activity. Research into the synthesis pathways indicates that variations in substituents can significantly affect the compound's efficacy and selectivity.
Properties
Molecular Formula |
C13H17Cl2NO4 |
---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
methyl 2-[2-[(2-amino-5-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H16ClNO4.ClH/c1-17-12(16)8-13(18-4-5-19-13)7-9-6-10(14)2-3-11(9)15;/h2-3,6H,4-5,7-8,15H2,1H3;1H |
InChI Key |
XEZOQIIKRYUESX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC2=C(C=CC(=C2)Cl)N.Cl |
Origin of Product |
United States |
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